molecular formula C9H9NO2 B11721940 2-(Hydroxymethyl)-3-methoxybenzonitrile

2-(Hydroxymethyl)-3-methoxybenzonitrile

Cat. No.: B11721940
M. Wt: 163.17 g/mol
InChI Key: ZNUSBSNYWROMLQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. Another method involves the direct cyanation of 3-methoxybenzyl alcohol using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyanation reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-3-methoxybenzonitrile

    Reduction: 2-(Hydroxymethyl)-3-methoxybenzylamine

    Substitution: Various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

2-(Hydroxymethyl)-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-methoxybenzonitrile
  • 2-(Hydroxymethyl)-3-ethoxybenzonitrile
  • 2-(Hydroxymethyl)-3-methylbenzonitrile

Uniqueness

2-(Hydroxymethyl)-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxymethyl and methoxy groups provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(hydroxymethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3

InChI Key

ZNUSBSNYWROMLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CO)C#N

Origin of Product

United States

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